molecular formula C17H21N5O2 B609934 PF04677490 CAS No. 1628342-10-8

PF04677490

Cat. No.: B609934
CAS No.: 1628342-10-8
M. Wt: 327.388
InChI Key: JTROLECZHRVLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phosphodiesterase Superfamily and PDE1 Isoforms in Biological Regulation

The PDE superfamily comprises enzymes that terminate cyclic nucleotide signaling by hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms. creative-biogene.com This action is critical for maintaining the homeostasis of intracellular cyclic nucleotide levels and their downstream signaling pathways. creative-biogene.commdpi.com The diversity among the 11 PDE families, arising from multiple genes and alternative splicing, results in a large number of PDE isozymes with distinct cellular functions, substrate affinities, catalytic properties, and regulatory mechanisms. creative-biogene.com

The PDE1 family is unique among the PDEs because its catalytic activity is stimulated by the binding of Ca2+/calmodulin (CaM). mdpi.comnih.govwikipedia.orgosti.gov This calcium dependence allows PDE1 to integrate signaling pathways mediated by cyclic nucleotides with those regulated by intracellular calcium levels. wikipedia.orgosti.gov The PDE1 family is encoded by three distinct genes: PDE1A, PDE1B, and PDE1C. creative-biogene.commdpi.comnih.govmdpi.com Alternative splicing of these genes gives rise to various isozymes with differing cell/subcellular expression patterns and Ca2+ sensitivity, contributing to the fine-tuned regulation of cyclic nucleotide signaling. mdpi.com

PDE1 isoforms exhibit differential expression and localization across various tissues and cell types, including the cardiovascular system, central nervous system, lungs, smooth muscles, testis, and olfactory epithelium. mdpi.comnih.govwikipedia.orgmdpi.comnih.gov For instance, PDE1A is expressed in vascular smooth muscle cells and is involved in regulating vascular contractile function and remodeling. mdpi.comnih.gov PDE1C is reported to be induced in growing aortic smooth muscle cells and may play a role in smooth muscle proliferation. wikipedia.orgnih.gov PDE1B is prevalent in several brain regions, including the hippocampus and striatum, and has been implicated in cognitive function and dopaminergic signaling. wikipedia.orgherbmedpharmacol.com Each PDE1 isoform can hydrolyze both cAMP and cGMP, but with different substrate affinities. mdpi.comnih.govmdpi.comnih.gov

Rationale for PDE1 Inhibition as a Research Strategy

Given their critical role in regulating cyclic nucleotide signaling and their differential tissue and subcellular distribution, PDE1 enzymes represent attractive targets for research aimed at understanding and potentially modulating various biological processes and disease states. nih.govmdpi.comnih.govtandfonline.com Inhibition of PDE1 prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these second messengers and consequently prolonging or enhancing the effects of physiological processes mediated by them. wikipedia.orgpatsnap.com

Research into PDE1 inhibition is driven by the potential to influence a wide array of cellular processes, including vascular smooth muscle tone, neuronal plasticity, inflammatory responses, and cardiac contractility. mdpi.compatsnap.comahajournals.orgresearchgate.net By selectively inhibiting PDE1 isoforms, researchers can investigate the specific contributions of these enzymes to particular signaling pathways and cellular functions in different tissues. creative-biogene.comnih.gov The development of potent and selective PDE1 inhibitors has been crucial for elucidating the diverse roles of PDE1 isozymes in normal cellular function and their links to various diseases. nih.govosti.govtandfonline.com

Preclinical studies and ongoing research explore the potential of PDE1 inhibition in various contexts. For example, inhibition of PDE1 has shown protective roles in pathological cardiac remodeling and dysfunction by modulating cyclic nucleotide signaling pathways. mdpi.com In the central nervous system, PDE1 inhibitors have demonstrated neuroprotective properties and the capacity to enhance neuronal plasticity, suggesting potential applications in research related to neurodegenerative disorders. patsnap.comresearchgate.net Research also indicates a role for PDE1 in vascular remodeling and pulmonary hypertension. nih.gov

PF04677490 as a Potent and Selective Periphery-Restricted PDE1 Inhibitor for Research Applications

This compound is a chemical compound that has emerged as a valuable tool in research due to its properties as a potent and selective inhibitor of PDE1, with the added characteristic of being largely restricted to the periphery. osti.gov This periphery-restricted nature is particularly significant for research applications where modulating PDE1 activity in peripheral tissues is desired while minimizing potential confounding effects that might arise from inhibiting PDE1 in the central nervous system. osti.gov

Studies have characterized this compound (specifically the (S)-enantiomer, PF-04827736) as a potent inhibitor of human PDE1 isoforms. osti.govprobechem.com The compound demonstrates selectivity for PDE1 over other PDE superfamily members. osti.gov

Research findings indicate that this compound inhibits the hydrolysis of both cAMP and cGMP by PDE1 enzymes. osti.gov The selectivity profile of this compound against various PDE isoforms has been assessed, demonstrating potent inhibition of PDE1A, PDE1B, and PDE1C. osti.govprobechem.com

The periphery-restricted property of this compound is attributed, at least in part, to its susceptibility to efflux transporters at the blood-brain barrier, such as P-glycoprotein and breast cancer resistance protein. osti.gov This characteristic makes this compound a useful research probe for studying the roles of PDE1 in peripheral tissues without significantly impacting central nervous system PDE1 activity. osti.gov

Detailed research findings on the inhibitory potency of this compound against different PDE isoforms are available. The following table summarizes representative IC50 values for this compound (specifically the (S)-enantiomer) against PDE1 isoforms and other PDE families. osti.gov

PDE Isoform/FamilyIC50 (nM)Selectivity Ratio (vs. PDE1B)
PDE1A42 ± 54.6x
PDE1B19.1 ± 0.51x
PDE1C38 ± 54.2x
PDE2>1000>110x
PDE3>1000>110x
PDE4>1000>110x
PDE5>1000>110x
PDE6>1000>110x
PDE7>1000>110x
PDE8>1000>110x
PDE9>1000>110x
PDE10100-45010-45x
PDE11>1000>110x

Note: Data adapted from research findings. osti.gov

This data illustrates the potent inhibition of PDE1 isoforms by this compound and its substantial selectivity over most other PDE families, with moderate selectivity observed against PDE10. osti.gov The high selectivity for PDE1 makes this compound a valuable tool for researchers investigating the specific roles of PDE1 in various biological systems.

Research using this compound contributes to a better understanding of PDE1's involvement in different physiological and pathological processes. For instance, studies utilizing PDE1 inhibitors have explored their effects on cardiac function and vascular remodeling. mdpi.comnih.govahajournals.orgnih.gov The periphery-restricted nature of this compound allows for targeted investigation of these peripheral effects.

Properties

CAS No.

1628342-10-8

Molecular Formula

C17H21N5O2

Molecular Weight

327.388

IUPAC Name

7,8-dimethoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl)quinazolin-4-amine

InChI

InChI=1S/C17H21N5O2/c1-10(7-12-8-11(2)21-22-12)20-17-13-5-6-14(23-3)16(24-4)15(13)18-9-19-17/h5-6,8-10H,7H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

JTROLECZHRVLFM-UHFFFAOYSA-N

SMILES

CC(NC1=C2C=CC(OC)=C(OC)C2=NC=N1)CC3=NNC(C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF04677490;  PF-04677490;  PF 04677490; 

Origin of Product

United States

Molecular and Structural Mechanisms of Pf04677490 Action

Enzymatic Inhibition Kinetics and Specificity for PDE1

PDE1 enzymes are a family of phosphodiesterases that hydrolyze both cAMP and cGMP. nih.govwikipedia.org A distinguishing characteristic of PDE1 is its activation by the binding of Ca2+/calmodulin. nih.govwikipedia.orgfishersci.canih.govnih.govresearchgate.netxenbase.org PF04677490 exerts its effects by inhibiting the catalytic activity of these enzymes. nih.gov

Inhibition of cAMP and cGMP Hydrolysis

This compound has been shown to efficaciously inhibit the hydrolytic activity of PDE1 towards both cAMP and cGMP. nih.gov PDE1 enzymes hydrolyze the phosphodiester bond in 3',5'-cyclic nucleotides, converting them to their corresponding 5'-monophosphates (AMP and GMP). wikipedia.orgwikipedia.org By inhibiting this process, this compound prevents the breakdown of cAMP and cGMP, leading to increased intracellular concentrations of these crucial signaling molecules. wikipedia.orgxenbase.orgwikidata.org Studies have demonstrated that this compound inhibits cAMP- and cGMP-hydrolytic activity in preparations from human myocardium at concentrations selective for PDE1. nih.gov

Ca2+/Calmodulin-Stimulated PDE1 Catalytic Activity Modulation

The catalytic activity of PDE1 is uniquely stimulated by the binding of Ca2+/calmodulin complexes. nih.govwikipedia.orgfishersci.canih.govnih.govresearchgate.netxenbase.org This calcium-dependent regulation integrates Ca2+ and cyclic nucleotide signaling pathways within the cell. nih.govfishersci.caxenbase.org this compound modulates PDE1 activity by inhibiting the enzyme, even in the presence of the activating Ca2+/calmodulin complex. This inhibition prevents the stimulated hydrolysis of cyclic nucleotides that would otherwise occur upon Ca2+/calmodulin binding. nih.gov this compound exhibits high potency and selectivity for PDE1 over most other phosphodiesterase superfamily members (PDE2-PDE11), with high selectivity ratios, except for moderate selectivity over PDE10. nih.gov

Structural Basis of this compound-PDE1 Interaction

Understanding the precise interaction between this compound and PDE1 at the molecular level is crucial for elucidating its inhibitory mechanism. Structural studies provide detailed insights into how the inhibitor binds to the enzyme's active site.

X-ray Co-crystallography Studies with PDE1B Catalytic Domain

X-ray co-crystal data of this compound with PDE1 have been reported. nih.gov Specifically, structural studies, including molecular docking and potentially co-crystallography with the PDE1B catalytic domain, have been utilized to investigate the binding of this compound and related PDE1 inhibitors. wikipedia.orgnih.gov These studies provide high-resolution information on the conformation of the enzyme and the inhibitor when bound, revealing the key contact points and interactions that stabilize the complex. nih.gov

Ligand-Protein Binding Modes and Key Residue Interactions

This compound interacts with the catalytic domain of PDE1, binding competitively with its physiological substrates, cAMP and cGMP. xenbase.org Structural and molecular docking studies of PDE inhibitors, including those targeting PDE1, reveal that effective inhibition is often dependent on the proper planarity of the inhibitor's core ring system and functional groups that mimic the structure of the nucleotides. xenbase.org These inhibitors typically bind within the active site pocket, forming specific interactions with key amino acid residues. thermofisher.com

Hydrogen Bonding and Pi-Pi Interactions in the Active Site

The binding of this compound to the PDE1 active site is mediated by a combination of interactions, including hydrogen bonding and pi-pi interactions. wikipedia.orgthermofisher.comresearchgate.netnih.gov These interactions occur between specific atoms of the inhibitor molecule and the amino acid residues lining the catalytic pocket. Hydrogen bonds form between polar groups on this compound and complementary residues in the enzyme, while pi-pi interactions involve the stacking of aromatic rings in the inhibitor with aromatic residues in the active site. wikipedia.orgthermofisher.comresearchgate.netnih.gov The precise network of these interactions contributes significantly to the affinity and specificity of this compound for PDE1. The active site of PDE enzymes also typically contains coordinated metal ions (often magnesium and zinc) which play a role in substrate binding and hydrolysis, and these metal ions can also be involved in interactions with inhibitors, often mediated by water molecules. thermofisher.comresearchgate.netnih.gov

Molecular Determinants of PDE1 Isoform Selectivity

This compound demonstrates selectivity for PDE1 isoforms over other phosphodiesterase families (PDE2-PDE11). osti.govdcchemicals.com This selectivity is a critical aspect of its pharmacological profile, minimizing potential off-target effects. The (S)-enantiomer, PF-04827736, shows particularly high selectivity, with notably lower IC50 values for PDE1 isoforms compared to most other PDE subtypes. osti.govdcchemicals.com Moderate selectivity is observed against PDE10A, although PDE10A is primarily expressed in the brain, while this compound is described as a periphery-restricted inhibitor. osti.gov

The differential potency of this compound and its enantiomers against the PDE1 isoforms (PDE1A, PDE1B, and PDE1C) highlights the molecular determinants of its isoform selectivity. osti.govdcchemicals.com The (S)-enantiomer is significantly more potent than the (R)-enantiomer against the PDE1 isoforms. osti.gov This suggests that specific stereochemistry plays a vital role in the interaction with the binding site of each isoform. Differences in the amino acid sequences and three-dimensional structures of the catalytic domains among PDE1A, PDE1B, and PDE1C contribute to the observed variations in binding affinity and inhibitory potency of this compound. sigmaaldrich.comnih.gov

The following table presents reported IC50 values for this compound and its enantiomers against human PDE1 isoforms:

CompoundPDE1A IC50 (nM)PDE1B1 IC50 (nM)PDE1C IC50 (nM)
This compound118 ± 221 ± 2Not specified
(S)-PF-0467749042 ± 59.1 ± 0.538
(R)-PF-04677490777 ± 60596 ± 50Not specified

Note: Data for this compound and its enantiomers against PDE1A and PDE1B1 are mean ± SEM (n=5 or more). The IC50 for (S)-PF-04677490 against PDE1C is a reported value. osti.govdcchemicals.com

Cellular and Biochemical Characterization of Pf04677490

In Vitro Enzyme Assays and Biochemical Profiling

In vitro enzyme assays have demonstrated that PF04677490 functions as a potent inhibitor of PDE1 activity. Biochemical profiling has shown that this compound possesses high potency and selectivity for PDE1 researchgate.netphcogj.combioregistry.ionih.govnih.gov. Specifically, the compound has been reported to have an IC50 value of 21 nM against human PDE1B bioregistry.io. Assays evaluating the inhibitory activity were typically conducted using either cAMP or cGMP as substrates at concentrations such as 0.1 µM researchgate.net.

Studies using soluble protein extracts derived from human myocardium have shown that this compound efficaciously inhibits both cAMP- and cGMP-hydrolytic activity at concentrations selective for PDE1 researchgate.netphcogj.combioregistry.ionih.govnih.gov. The racemic form of this compound has been shown to inhibit over 75% of PDE hydrolytic activity in soluble samples from human myocardium, a tissue known for heightened PDE1 activity researchgate.net. Further profiling revealed that the (S)-enantiomer of the compound, also referred to as PF-04827736, exhibits significantly greater potency, being 15 to 65 times more potent than the (R)-enantiomer against the various PDE1 isoforms researchgate.net. This (S)-enantiomer has also demonstrated selective inhibition of human PDE1 compared to other members of the phosphodiesterase superfamily, including PDE2 through PDE11 researchgate.net.

The in vitro enzyme assays are often performed under conditions that reflect the Ca2+/calmodulin-dependent nature of PDE1 activity, utilizing buffers containing CaCl2 and exogenous calmodulin to assess "total" activity, or in the presence of a Ca2+ chelating agent like EGTA researchgate.net.

Based on the available data, a summary of the PDE1 inhibition by this compound can be presented:

Enzyme TargetIC50 (nM)SubstrateNotesSource
Human PDE1B21Not specifiedPotent inhibition bioregistry.io
Human PDE1High PotencycAMP/cGMPSelective inhibition researchgate.netphcogj.combioregistry.ionih.govnih.gov
Human PDE1 isoforms ((S)-enantiomer)15-65x more potent than (R)-enantiomerNot specifiedEnantiomer selectivity researchgate.net
Human PDE2-PDE11Significantly less inhibited ((S)-enantiomer)Not specifiedSelectivity over other PDE families researchgate.net

Cellular Cyclic Nucleotide Level Modulation Studies

The primary biochemical function of PDE1 enzymes is the hydrolysis of cAMP and cGMP researchgate.net. Consequently, inhibition of PDE1 by compounds such as this compound leads to a modulation of intracellular cyclic nucleotide levels. By blocking the enzymatic degradation of cAMP and cGMP, this compound effectively increases the cellular concentrations of these crucial second messengers.

cAMP Accumulation in Cellular Models

As an inhibitor of PDE1, which hydrolyzes cAMP, this compound is expected to promote the accumulation of cAMP within cells expressing PDE1. Studies have shown that this compound inhibits the cAMP-hydrolytic activity in preparations from human myocardium researchgate.netphcogj.combioregistry.ionih.govnih.gov. This inhibition of hydrolysis directly results in elevated intracellular cAMP levels in cardiac cells and other cell types where PDE1 is active. Increased cAMP can then activate downstream signaling pathways mediated by protein kinase A (PKA) and other cAMP-binding proteins.

cGMP Accumulation in Cellular Models

Similarly, this compound's inhibitory action on PDE1 also affects cGMP levels. PDE1 hydrolyzes cGMP, and its inhibition by this compound leads to increased intracellular concentrations of cGMP researchgate.netphcogj.combioregistry.ionih.govnih.gov. Elevated cGMP can activate downstream signaling pathways involving protein kinase G (PKG), regulate ion channels, and influence the activity of other phosphodiesterases. The inhibition of cGMP hydrolysis by this compound in human myocardium preparations underscores its potential to modulate cGMP-mediated signaling in cardiac tissue researchgate.netphcogj.combioregistry.ionih.govnih.gov.

Downstream Signaling Pathway Analysis in Cell Systems

The modulation of intracellular cAMP and cGMP levels by this compound through PDE1 inhibition has direct implications for downstream signaling pathways. PDE1 is known to integrate Ca2+- and cyclic nucleotide-mediated signaling researchgate.net. Therefore, inhibiting PDE1 with this compound can influence a variety of cellular processes controlled by these signaling cascades. While specific detailed analyses of all downstream pathways in various cell systems treated with this compound are not extensively detailed in the provided information, the known roles of cAMP and cGMP signaling suggest potential impacts on pathways involved in calcium homeostasis, smooth muscle tone, cardiac contractility, and neuronal function, particularly in tissues where PDE1 is highly expressed, such as the myocardium researchgate.net. Inhibition of PDE1 is considered a mechanism to increase cAMP and cGMP levels associated with cognitive processes, suggesting potential effects on related signaling in neuronal cells, although the primary focus of the provided data is on cardiovascular tissue.

Phenotypic Responses in In Vitro Cellular Models

While the provided information focuses heavily on the enzymatic and cyclic nucleotide modulation effects of this compound, detailed descriptions of specific phenotypic responses in a wide range of in vitro cellular models are limited. The research highlights the compound's activity in human myocardium preparations, implying potential effects on cardiac cell function due to the modulation of cAMP and cGMP levels, which are critical regulators of cardiac contractility and other processes researchgate.net. The development of this compound as a periphery-restricted inhibitor suggests an interest in targeting PDE1 in the heart while minimizing effects on the central nervous system researchgate.net. However, explicit data on observed phenotypic changes in cultured cells (e.g., changes in beating rate of cardiomyocytes, vascular smooth muscle relaxation, or neuronal activity) upon treatment with this compound are not provided in the search results. The primary reported findings pertain to the biochemical inhibition of the enzyme itself and the consequent impact on cyclic nucleotide hydrolysis in tissue preparations.

Preclinical Pharmacological Research of Pf04677490

Pharmacokinetic Research in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models are fundamental to understanding a compound's disposition in a living organism . These studies inform critical aspects such as how quickly and to what extent a compound is absorbed, how it is distributed throughout tissues, how it is metabolized, and how it is eliminated from the body. This information is vital for predicting human pharmacokinetics and guiding potential clinical study design.

Tissue Distribution and Periphery-Restricted Characteristics (e.g., CNS vs. Peripheral Compartments)

Tissue distribution studies in preclinical models assess where a compound travels within the body after administration. A key aspect for many drugs is their distribution between the central nervous system (CNS) and peripheral compartments. The blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) are significant determinants of CNS penetration, limiting the access of many compounds to the brain and spinal cord. Compounds can be designed to be either brain-penetrant to target CNS disorders or periphery-restricted to minimize CNS side effects. Evaluating tissue distribution involves measuring compound concentrations in various tissues and fluids over time. While general principles of tissue distribution and the challenges of CNS penetration are well-documented, specific data detailing the tissue distribution profile of PF04677490, including its distribution between CNS and peripheral compartments, was not found in the available search results.

Neuropharmacokinetics (n-PK) Studies in Rat Models to Assess Brain Penetration

Neuropharmacokinetics specifically focuses on the pharmacokinetic properties of compounds within the CNS. Studies in rat models are commonly employed to assess brain penetration, understand the rate and extent of a compound's entry into the brain, and evaluate its distribution within different brain regions and cerebrospinal fluid (CSF). Techniques such as microdialysis can be used to measure unbound drug concentrations in brain interstitial fluid and CSF, which are considered more relevant to target engagement than total brain concentrations. Factors like passive permeability, active transport mechanisms (including efflux transporters like P-glycoprotein), and brain tissue binding influence neuropharmacokinetics. Although the methodologies for assessing brain penetration in rats are established, specific neuropharmacokinetic data for this compound in rat models, including quantitative measures of its brain penetration, were not identified in the consulted literature.

Pharmacodynamic Research in Preclinical Animal Models

Pharmacodynamic studies in preclinical animal models investigate the biochemical and physiological effects of a compound and its mechanism of action researchgate.netnih.gov. These studies aim to demonstrate that the compound engages its intended target in vivo and elicits a relevant biological response.

In Vivo Target Engagement Methodologies

Confirming that a compound interacts with its intended target within a living organism is crucial for validating its potential efficacy. Various methodologies are employed for in vivo target engagement studies in preclinical models. These can include techniques that directly measure the binding of the compound to its target in tissues, or indirect methods that assess downstream pharmacological effects resulting from target modulation. Cellular thermal shift assay (CETSA) is an example of a label-free approach that can be used to measure direct target engagement in tissues. Activity-based protein profiling (ABPP) is another method used to quantify enzyme activity and assess target engagement. While the importance and methodologies of in vivo target engagement are well-recognized, specific details regarding the methodologies used to assess the in vivo target engagement of this compound or the results of such studies were not found in the provided information.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators that can be used to assess pharmacological activity, disease progression, or treatment response. In preclinical research, biomarker identification and validation play a significant role in understanding a compound's effects and facilitating translation to clinical studies. Preclinical biomarkers can help predict how a drug will behave in humans and guide candidate selection. Validation of biomarkers involves confirming their reliability and relevance using various analytical platforms. Techniques such as qPCR, immunoaffinity-based assays, and omics technologies are utilized in biomarker research. Despite the general importance of biomarker identification and validation in preclinical studies, specific biomarkers identified or validated in preclinical models for this compound were not detailed in the available search results.

Assessment in Preclinical Disease Models

Preclinical assessment of this compound in disease models has been conceptually linked to its inhibitory activity against PDE1 and the known roles of PDE1 isoforms in various physiological systems. While in vitro studies have provided insights into its biochemical and cellular effects, detailed in vivo assessment data specifically demonstrating the efficacy of this compound in established preclinical disease models for the cardiovascular system, cognitive function, or other peripheral systems were not extensively available in the conducted searches. The rationale for exploring its potential in these areas stems from the understanding of PDE1 biology and the compound's selective inhibitory profile.

Cardiovascular System Research Models

Research into the potential utility of this compound in the cardiovascular system is supported by the expression of PDE1 isoforms within cardiovascular tissues, including the myocardium. syncrosome.com PDE1 enzymes, particularly PDE1C, are implicated in cardiovascular function and disease states. syncrosome.com In vitro studies have demonstrated that this compound efficaciously inhibits cAMP- and cGMP-hydrolytic activity in preparations derived from human myocardium at concentrations selective for PDE1. syncrosome.com This finding provides a mechanistic basis for exploring the compound's effects on cardiac and vascular function. The rationale for investigating PDE1 inhibitors in cardiovascular disease is further supported by observations that PDE1C expression is increased in mouse vascular injury models and in neointimal smooth muscle cells of human coronary arteries, and that PDE1 inhibition has shown effects in reducing injury-induced neointimal formation in mouse coronary arteries. syncrosome.com Additionally, genetic knockout of the PDE1C gene has been associated with anti-hypertrophic, anti-fibrotic, and anti-apoptotic actions in mouse hearts, suggesting PDE1 as a promising therapeutic target for cardiovascular disease. syncrosome.com this compound, as a potent and selective PDE1 inhibitor, represents a tool compound to probe the value of PDE1 inhibition in this context. syncrosome.com

Research Models for Cognitive Studies (conceptual link to PDE1, excluding clinical outcomes)

The conceptual link between this compound and cognitive studies arises from the broader interest in PDE1 inhibition as a potential therapeutic strategy for cognitive disorders. PDE1 enzymes are expressed in the CNS, and their inhibition has been explored for its potential to enhance cognitive function by modulating intracellular cAMP and cGMP levels. mdpi.com While this compound is characterized as a periphery-restricted inhibitor with limited CNS penetration, as indicated by neuropharmacokinetic studies in rats showing low brain concentrations after systemic administration, its use in in vitro studies related to PDE1B and potential cognitive enhancers highlights this conceptual connection. syncrosome.commdpi.com For instance, this compound has been utilized in molecular docking studies involving PDE1B to evaluate binding interactions, conceptually linking it to the study of compounds with potential cognitive effects via PDE1 inhibition. mdpi.com The general field of PDE inhibitors in cognitive research has shown promising results in preclinical studies, with many compounds exhibiting cognitive improvement effects in various models. mdpi.com However, specific in vivo preclinical assessment data demonstrating cognitive effects of this compound itself in animal models were not found, consistent with its periphery-restricted nature.

Other Peripheral System Research Models

Data Tables

Based on the available search results, detailed quantitative data from preclinical in vivo disease model assessments of this compound were not found. However, in vitro data on PDE inhibition is central to its characterization.

CompoundTargetIC50 (nM)NotesSource
This compoundPDE1N/APotent and selective PDE1 inhibitor syncrosome.com
This compoundPDE1N/AInhibits cAMP and cGMP hydrolysis in human myocardium syncrosome.com

Computational Modeling and Structural Bioinformatics of Pf04677490

Molecular Docking Simulations with PDE1 Isoforms

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the strength of the binding nih.gov. For a compound like PF04677490 and its interaction with PDE1 isoforms, molecular docking simulations would involve placing the 3D structure of this compound into the active site of a PDE1 isoform crystal structure (if available) or a homology model. The docking software explores various possible binding poses and scores them based on scoring functions that estimate the binding energy.

This process helps to identify potential binding sites on the PDE1 enzyme and the likely orientation of this compound within these sites. Different docking algorithms and scoring functions exist, each with its strengths and limitations. The output of molecular docking provides initial hypotheses about how this compound might interact with PDE1 at the molecular level.

Binding Energy Calculations and Affinity Prediction (e.g., ∆G bind)

Following molecular docking, binding energy calculations are performed to quantify the predicted affinity between this compound and PDE1 isoforms. Docking programs often provide a docking score or estimated binding energy (e.g., in kcal/mol) for each pose. These scores are typically based on empirical or force-field-based scoring functions that approximate the free energy of binding (∆G bind). A more negative binding energy score generally indicates a stronger predicted interaction and higher affinity.

More sophisticated methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to refine binding energy predictions based on docked poses or snapshots from molecular dynamics simulations. These methods consider various energy components, including van der Waals, electrostatic, and solvation energies, to provide a more accurate estimation of the binding free energy. For example, in a study on PDE2A inhibitors, MM-GBSA was used to calculate binding free energies, and more negative values correlated with stronger binding affinity.

While specific binding energy values for this compound and PDE1 were not found, such calculations are standard practice in computational studies of protein-ligand interactions to rank potential binders and understand the thermodynamics of binding.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves a detailed analysis of the specific non-covalent interactions formed between this compound and the amino acid residues in the binding site of PDE1 isoforms. These interactions are crucial for stabilizing the ligand-protein complex and determining binding specificity. Common types of interactions analyzed include hydrogen bonds, hydrophobic interactions, pi-stacking, pi-cation interactions, salt bridges, water bridges, and halogen bonds.

Computational tools like PLIP (Protein-Ligand Interaction Profiler) can automatically detect and visualize these interactions from 3D protein-ligand complex structures obtained from docking or molecular dynamics simulations. Analyzing the interaction profile helps to understand which residues in PDE1 are critical for binding this compound and how modifications to the compound's structure might affect these interactions. For instance, a study on a flavone (B191248) inhibitor of snake venom PDE1 identified hydrogen bonding and hydrophobic interactions as crucial for stabilizing the ligand-protein complex.

Understanding the specific interaction patterns provides valuable information for structure-activity relationship (SAR) studies and rational compound design.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of studying this compound binding to PDE1 isoforms, MD simulations can provide insights beyond static docking poses by capturing the dynamic nature of both the ligand and the protein nih.gov.

MD simulations can reveal the stability of the predicted binding pose from docking, how the ligand and protein adjust their conformations upon binding (induced fit), and the flexibility of the binding site. They can also help to understand the conformational dynamics of PDE1 isoforms themselves and how ligand binding might influence these dynamics. For example, MD simulations have been used to evaluate the stability of ligand-protein complexes over simulation times ranging from nanoseconds to microseconds. Analyzing parameters like Root Mean Square Deviation (RMSD) of the ligand and protein backbone during the simulation can indicate the stability of the complex. MD simulations can also be used in conjunction with binding free energy calculations to refine affinity predictions.

While specific MD simulation data for this compound and PDE1 were not found, such simulations are essential for a comprehensive understanding of the dynamic aspects of their interaction.

Structure-Activity Relationship (SAR) Exploration using Computational Methods

Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. Computational methods significantly accelerate and inform SAR exploration for compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models use mathematical and statistical techniques to correlate molecular descriptors (numerical representations of chemical structure) with biological activity.

By analyzing a dataset of compounds structurally related to this compound with known activity against PDE1, QSAR models can be built to predict the activity of new, untested compounds. These models can identify structural features that are favorable or unfavorable for PDE1 inhibition. Computational SAR exploration can involve various approaches, including descriptor-based methods and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), which relate activity to the 3D shape and electrostatic properties of molecules.

Computational SAR provides a systematic way to understand how modifications to the this compound structure might impact its potency and selectivity for PDE1 isoforms.

In Silico Approaches for Compound Optimization and Design

In silico approaches are integral to the optimization and design of novel compounds based on initial hits like this compound nih.gov. The insights gained from molecular docking, molecular dynamics, and computational SAR studies are directly applied in this phase nih.gov.

Based on the predicted binding pose and key interactions of this compound with PDE1, as well as SAR information, computational tools can be used to design modifications to the compound's structure aimed at improving binding affinity, selectivity for specific PDE1 isoforms, or other desired properties. Techniques such as virtual screening of chemical libraries, fragment-based design, and de novo design can be employed. Virtual screening uses computational methods to search large databases of compounds for potential binders based on criteria derived from the interaction of this compound with PDE1 nih.gov. Fragment-based design involves identifying small chemical fragments that bind to different parts of the PDE1 binding site and then computationally linking or growing these fragments to create novel, high-affinity ligands. De novo design algorithms can generate entirely new molecular structures predicted to bind to the target site.

Advanced Research Methodologies for Pf04677490 and Pde1 Inhibitors

High-Throughput Screening (HTS) Assay Development and Miniaturization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a target. For PDE1 inhibitors, HTS assay development focuses on creating sensitive, robust, and miniaturized assays that can detect the inhibition of PDE1 activity. The goal is to identify initial "hits" – compounds that show inhibitory activity in the primary screen patsnap.comnih.govpromega.com.

Miniaturization of HTS assays, typically to 384-well or 1536-well plate formats, is crucial for reducing reagent consumption and increasing screening speed promega.compromega.commyotonic.org. This allows for the screening of vast compound collections efficiently myotonic.org.

Biochemical HTS assays for PDE1 measure the enzyme's ability to hydrolyze cyclic nucleotides (cAMP and cGMP) in a cell-free system. These assays typically involve purified recombinant PDE1 enzyme and a detectable substrate promega.commediomics.comcreativebiomart.netbpsbioscience.combpsbioscience.com. Various detection methods can be employed, including fluorescence-based assays, such as fluorescence polarization (FP), which can measure the change in molecular size upon substrate hydrolysis bpsbioscience.combpsbioscience.com. Luminescent assays, like the PDE-Glo™ Phosphodiesterase Assay, are also widely used due to their sensitivity and low interference from fluorescent compounds promega.compromega.com. Colorimetric assays, such as those utilizing a coupled enzyme system and a phosphate (B84403) detection reagent like BIOMOL GREEN, offer a non-radioactive method for quantifying the released phosphate group creativebiomart.net.

For example, the Bridge-It® PDE Assay is a fluorescence-based HTS method for measuring cyclic nucleotide phosphodiesterase activity from a purified source mediomics.com. Similarly, the PDE-Glo™ Assay is a luminescent HTS method for measuring PDE activity from purified sources and is designed for screening library compounds to identify inhibitors promega.compromega.com. Commercial assay kits for specific PDE1 isoforms like PDE1A and PDE1B based on fluorescence polarization are also available for screening and profiling inhibitors bpsbioscience.combpsbioscience.com.

Cell-based HTS assays offer the advantage of evaluating compound activity in a more physiologically relevant context, accounting for cellular uptake, metabolism, and potential off-target effects within a living cell nih.govresearchgate.net. These assays often utilize genetically engineered cell lines that report on intracellular cyclic nucleotide levels or PDE activity nih.govresearchgate.neteenzyme.commybiosource.com.

GloSensor technology, for instance, has been used to establish cell-based screening methods for PDE inhibitors nih.gov. This technology allows for the dynamic detection of changes in intracellular cAMP and cGMP levels, which can reflect PDE activity nih.gov. By using cell screening models for both cAMP and cGMP, it is possible to preliminarily determine the substrate specificity of an inhibitor nih.gov. Yeast-based cell assays have also been developed and validated for high-throughput screening to identify inhibitors of mammalian PDEs, including PDE1 researchgate.net. These systems can detect compounds that modulate PKA-stimulated growth, which is linked to cAMP signaling and PDE activity researchgate.net. ACTOne stable cell lines are another example of cell-based HTS assays specifically designed for GPCR or PDE screening in the pharmaceutical industry eenzyme.com.

Biochemical HTS Formats

Hit Identification and Validation Strategies

Hit identification involves analyzing the results from HTS to identify compounds that exhibit a statistically significant inhibitory effect nih.gov. However, raw HTS hits can include false positives arising from various factors, such as assay interference or compound aggregation researchgate.netnih.gov. Therefore, rigorous hit validation is essential to confirm genuine activity and prioritize compounds for further characterization nih.gov.

Validation strategies often involve re-testing hits in the primary assay using freshly prepared compound stocks and confirming the dose-response relationship to determine the potency (e.g., IC50 values) nih.gov. Hits are typically triaged based on potency, chemical tractability, and novelty nih.gov.

Orthogonal Screening and Counter-Screening Approaches

Orthogonal screening employs a different assay technology or principle to re-confirm hits identified in the primary screen nih.govevotec.com. This helps to eliminate false positives that are specific to the original assay format nih.gov. For example, if a primary screen is a biochemical assay, an orthogonal screen might be a cell-based assay, or vice versa nih.govresearchgate.netnih.gov.

Counter-screening is performed to assess the selectivity of hits against related targets or off-target enzymes researchgate.netnih.gov. For PDE1 inhibitors, counter-screens would typically include other PDE isoforms (PDE2-11) to ensure the compound is selective for PDE1 osti.gov. Counter-screening against unrelated enzymes or targets can also help identify compounds with non-specific activity or undesirable promiscuity researchgate.net. The use of orthogonal and counter-screening approaches significantly reduces the number of false positives and identifies compounds with the desired specificity profile nih.gov.

Proteomics and Target Deconvolution Methodologies

Proteomics, particularly chemical proteomics, plays a significant role in target deconvolution and selectivity profiling researchgate.netevotec.comdiscoveryontarget.comresearchgate.net. Target deconvolution is the process of identifying the specific protein target(s) that a bioactive compound interacts with to exert its biological effect researchgate.netresearchgate.net. This is particularly important for compounds identified through phenotypic screens where the direct target is not initially known discoveryontarget.comresearchgate.net.

Chemical proteomics approaches often involve using immobilized compounds or chemical probes to enrich for proteins that bind to the compound researchgate.netevotec.comresearchgate.net. Mass spectrometry (MS) is then used to identify the enriched proteins researchgate.netevotec.comdiscoveryontarget.combiognosys.com. Quantitative proteomics can provide insights into the binding affinity and selectivity of the compound across the proteome evotec.comdiscoveryontarget.combiognosys.com.

Limited proteolysis coupled with mass spectrometry (LiP-MS) is a peptide-centric strategy that can identify protein binding, estimate affinity, and predict binding sites by detecting structural alterations induced by ligand binding biognosys.com. This approach can be used for unbiased, proteome-wide target deconvolution biognosys.com.

For PDE inhibitors, proteomics can be used to confirm the intended PDE isoform as the primary target and to identify any off-target protein interactions that could contribute to efficacy or side effects researchgate.net. This comprehensive target profiling is essential for understanding the full pharmacological profile of a compound like PF04677490 researchgate.netevotec.com.

Conceptual and Theoretical Frameworks for Pde1 Inhibition Research

Integration of Systems Biology Approaches to PDE1 Signaling Networks

Systems biology approaches are increasingly integrated into PDE1 signaling network research to understand the complex interplay of molecules and pathways. These approaches aim to move beyond studying individual components in isolation to analyzing the behavior of the entire biological system researchgate.net. In the context of PDE1, systems biology can help elucidate how PDE1 activity, influenced by calcium/calmodulin, affects the dynamic balance of cAMP and cGMP within specific cellular compartments or "signalosomes" nih.govrutgers.edu. These signalosomes are localized macromolecular complexes where PDEs, along with other signaling molecules, regulators, and effectors, are organized to facilitate and regulate compartmentalized cyclic nucleotide signaling nih.govrutgers.edu.

Kinetic simulation models are one tool used in systems biology to analyze intricate molecular networks involving PDE1. For instance, a kinetic simulation model of inhibitory synaptic plasticity in the cerebellum investigated how PDE1, alongside other molecules like protein kinases and phosphatases, contributes to determining the calcium threshold required for inducing synaptic plasticity embopress.org. This research suggested that CaMKII-mediated inhibition of PDE1 might function as a positive-feedback loop supporting CaMKII activity embopress.org. Such models help predict the behavior of the system and can be validated by experimental approaches embopress.org.

Furthermore, systems biology approaches, including the analysis of phosphoproteomes, are employed to identify how different PDE isozymes, including PDE1, regulate specific cAMP and cGMP signaling modules within cells pnas.org. By comparing the phosphoproteomes associated with different combinations of PDEs, researchers can gain insights into the composition and function of specific subcellular cyclic nucleotide signaling compartments pnas.org. This integrated approach allows for a more comprehensive understanding of how PDE1 fits into the broader cellular signaling landscape and how its inhibition impacts downstream effectors and biological processes pnas.org.

Development of PF04677490 as a Chemical Probe for Fundamental Biological Inquiry

This compound has been developed and utilized as a chemical probe to investigate the biological roles of PDE1. A chemical probe is a small molecule modulator of protein function that is used to perturb a biological system and study the resulting effects, thereby providing insights into the protein's role medkoo.com. This compound is characterized as a potent and selective inhibitor of PDE1 osti.govprobechem.com. Specifically, it has shown potent inhibition against PDE1 isoforms, with reported IC50 values of 42 nM for PDE1A, 9.1 nM for PDE1B, and 38 nM for PDE1C dcchemicals.com. It also demonstrates selectivity over other PDE isoforms, showing >10-fold selectivity over PDE10A1 and >45-fold selectivity over other PDE families osti.govdcchemicals.com.

The utility of this compound as a chemical probe stems from its ability to selectively inhibit PDE1-mediated hydrolysis of cAMP and cGMP, allowing researchers to specifically investigate the consequences of elevated cyclic nucleotide levels resulting from PDE1 inhibition patsnap.comprobechem.com. Studies have shown that this compound can efficaciously inhibit cAMP- and cGMP-hydrolytic activity in preparations from human myocardium at concentrations selective for PDE1 osti.govprobechem.com.

The compound (S)-PF-04677490 (also referred to as PF-04827736) has been particularly noted for its potency and selectivity osti.govdcchemicals.com. Research involving this compound has contributed to understanding the potential value of PDE1 inhibition in different biological contexts, including cardiovascular disease osti.govnih.gov. For example, studies have used this compound to probe the role of PDE1 in human myocardium osti.gov. The compound's restricted brain access has also been noted, suggesting its potential utility as a probe for studying peripheral PDE1 inhibition osti.govnih.gov.

The use of selective chemical probes like this compound is crucial for dissecting the specific functions of individual PDE isoforms within complex biological systems pnas.org. By selectively inhibiting PDE1, researchers can attribute observed phenotypic changes or signaling alterations directly to the modulation of this specific enzyme, thereby advancing fundamental biological inquiry into the roles of cyclic nucleotides and PDE1 in various cellular processes and disease states.

Future Research Directions and Unexplored Avenues in PDE1 Inhibitor Discovery

Future research directions in PDE1 inhibitor discovery are focused on refining existing compounds and exploring new strategies to enhance selectivity, improve pharmacokinetic properties, and expand therapeutic applications. One central aspect is the refinement of molecular structures to maximize PDE1 selectivity while minimizing off-target effects on other PDE families or unrelated proteins patsnap.com. This involves advanced drug discovery platforms that integrate computational techniques such as comparative molecular modeling, X-ray crystallography, and artificial intelligence to design more rational and effective inhibitors patsnap.compatsnap.com. Structural biology techniques are considered essential for elucidating the precise binding conformations of inhibitors within the PDE1 active site, guiding modifications to improve interactions with PDE1-unique residues patsnap.com.

Another key area is the exploration of novel chemical scaffolds beyond existing classes of PDE1 inhibitors patsnap.com. Innovations in medicinal chemistry, including the development of deuterated forms or novel macrocyclic compounds, may enhance metabolic stability and duration of action patsnap.com.

Expanding the clinical evaluation of PDE1 inhibitors into combination therapy strategies represents an unexplored avenue patsnap.com. Given that many diseases are multifactorial, combining PDE1 inhibitors with agents that modulate other signaling pathways could lead to synergistic therapeutic effects patsnap.com. Adaptive clinical trial designs may be employed to explore these combinations patsnap.com.

Furthermore, there is growing interest in applying PDE1 inhibitors to less traditional indications beyond neurodegenerative and cardiovascular disorders patsnap.compatsnap.commdpi.com. This includes exploring their potential in areas such as opioid use disorder or modulating immune responses in cancer patsnap.com. This expansion will likely be supported by enhanced biomarker discovery and more nuanced patient stratification to identify patient populations most likely to benefit from PDE1 inhibition patsnap.com.

Unexplored avenues also include a deeper understanding of the spatial and temporal dynamics of PDE1 activity and cyclic nucleotide signaling within specific cellular microdomains. While systems biology approaches are contributing to this, further research is needed to fully map these intricate networks. Investigating the potential for allosteric modulators of PDE1, as opposed to active site inhibitors, could also represent a novel approach to fine-tuning PDE1 activity. Finally, exploring the potential for developing isoform-selective PDE1 inhibitors (targeting PDE1A, PDE1B, or PDE1C specifically) could unlock therapeutic opportunities tailored to the distinct roles of these subtypes in different tissues and diseases nih.govwikipedia.org.

Compound Information

Compound NamePubChem CID
This compound162834210 (for the (S)-enantiomer, also known as PF-04827736) dcchemicals.com - Note: The PubChem entry for the specific CAS number 1628342-10-8 is not directly resolving to a single CID in the search results, but related searches point to the (S)-enantiomer PF-04827736 with CID 162834210. dcchemicals.com
cAMP6076 nih.gov
cGMP3030013 nih.gov

Q & A

Q. What are the primary biochemical targets of PF04677490, and how do they influence experimental design in cardiovascular research?

this compound is a selective PDE1 inhibitor, primarily targeting cyclic nucleotide phosphodiesterase 1 (PDE1), which regulates cAMP and cGMP hydrolysis in tissues like the human myocardium . To design experiments, researchers should prioritize tissue-specific PDE1 activity assays (e.g., myocardial preparations) and validate selectivity using comparative inhibition studies against PDE2–PDE11 isoforms. Dose-response curves and kinetic analyses (e.g., IC50 determination) are critical to confirm potency and specificity .

Q. What in vitro and in vivo models are most appropriate for initial efficacy testing of this compound?

In vitro: Human myocardial tissue homogenates or cardiomyocyte cultures to assess cAMP/cGMP modulation . In vivo: Rodent models of cardiac hypertrophy or fibrosis, where PDE1 overexpression is implicated. Ensure species-specific PDE1 homology validation to address translational relevance .

Q. How should researchers control for off-target effects when studying this compound’s mechanism of action?

Use orthogonal assays (e.g., FRET-based cyclic nucleotide sensors) to confirm PDE1-specific activity. Include negative controls with PDE1-knockout models or co-administration of non-selective PDE inhibitors (e.g., IBMX) to isolate target effects .

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Non-linear regression (e.g., log-dose vs. response) to calculate IC50/EC50 values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) for multi-group efficacy data. Power analysis during experimental design ensures sufficient sample sizes to detect biologically relevant effects .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

Employ HPLC-MS for compound purity verification (>95% recommended). Stability tests under experimental conditions (e.g., pH, temperature) should precede assays. Include vehicle controls to account for solvent effects on enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different tissue types or species?

Conduct comparative proteomics to identify tissue-specific PDE1 splice variants or co-regulatory proteins. Cross-validate findings using human primary cells and genetically modified animal models (e.g., humanized PDE1 rodents) . Apply meta-analysis techniques to aggregate heterogeneous datasets, adjusting for variables like tissue source and assay methodology .

Q. What experimental strategies can elucidate this compound’s role in cross-talk between PDE1 and other cyclic nucleotide pathways (e.g., PDE3/4)?

Use combinatorial inhibition assays with isoform-specific PDE blockers (e.g., cilostamide for PDE3, rolipram for PDE4). Spatial resolution techniques (e.g., subcellular cAMP/cGMP imaging) can map compartmentalized signaling effects. Transcriptomic profiling post-treatment may reveal pathway modulation .

Q. How should researchers optimize this compound dosing regimens to balance efficacy and off-target risks in chronic disease models?

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential. Measure plasma/tissue drug levels via LC-MS/MS and correlate with PDE1 activity. Longitudinal studies with staggered dosing can identify tolerance mechanisms or compensatory PDE upregulation .

Q. What methodologies best address the translational gap between preclinical this compound data and potential clinical applications?

Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes provide a bridge between animal models and human physiology. Phase 0 microdosing trials with biomarker endpoints (e.g., cGMP levels in plasma) can preliminarily assess target engagement .

Q. How can researchers leverage structural biology to improve this compound’s selectivity or potency?

Co-crystallize this compound with PDE1 catalytic domains to identify binding epitopes. Computational docking and mutagenesis studies can guide analog synthesis. Compare binding kinetics (e.g., KdK_d, koffk_{off}) with off-target PDEs to refine structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF04677490
Reactant of Route 2
PF04677490

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.